

1H-imidazole-2-carbaldehyde basic properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

Cat. No.: B121022

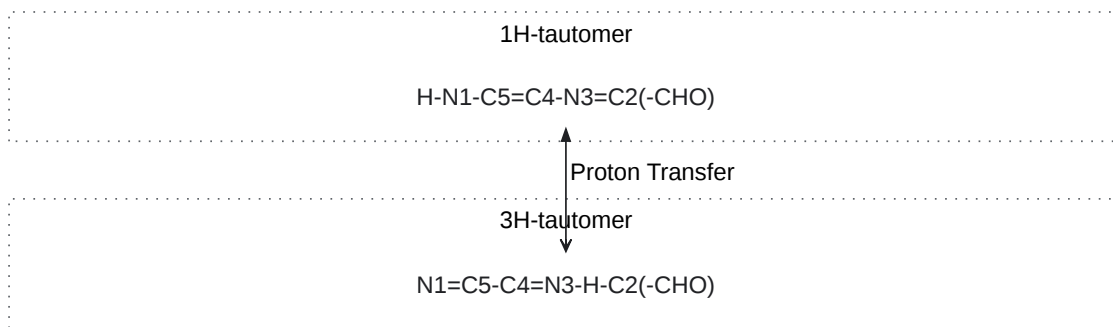
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Core Structure and Isomerism

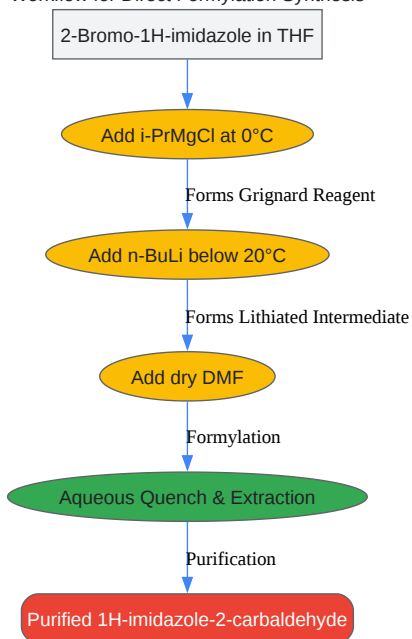
1H-imidazole-2-carbaldehyde is an organic compound featuring an imidazole ring substituted with a carbaldehyde group at the C2 position.[1] The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.[2] Its structure is characterized by the potential for prototropic tautomerism, where the proton on the nitrogen atom can shift between the N1 and N3 positions. This dynamic equilibrium is a critical aspect of its chemical behavior and biological interactions.[3]

Caption: Chemical structure of **1H-imidazole-2-carbaldehyde**.

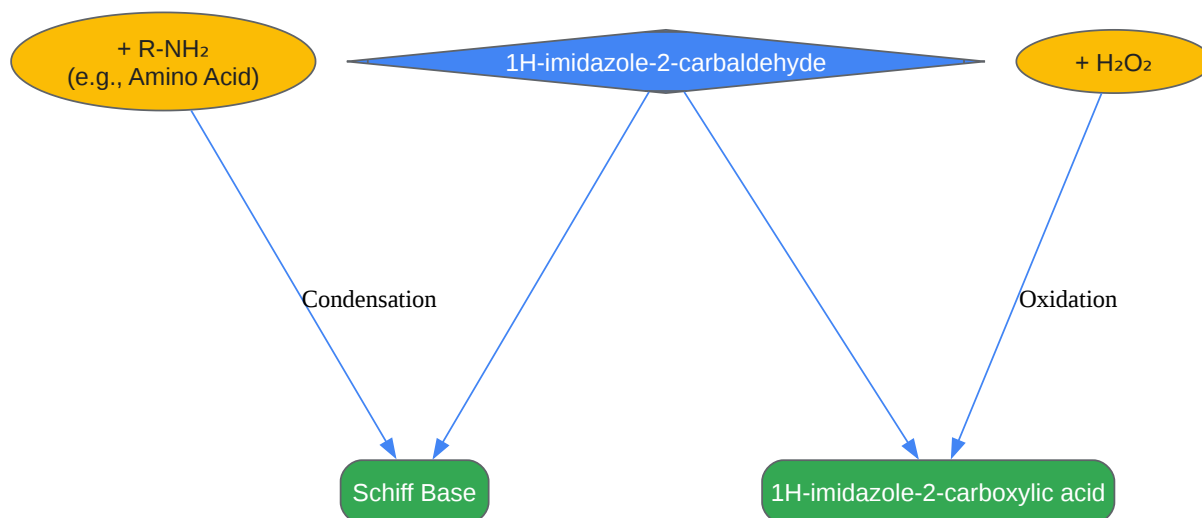
A significant structural feature is prototropic tautomerism, where the acidic proton can reside on either nitrogen atom (N1 or N3), leading to two distinct but rapidly interconverting tautomers.[3] This equilibrium can be influenced by substituents, solvent, and temperature.[3]



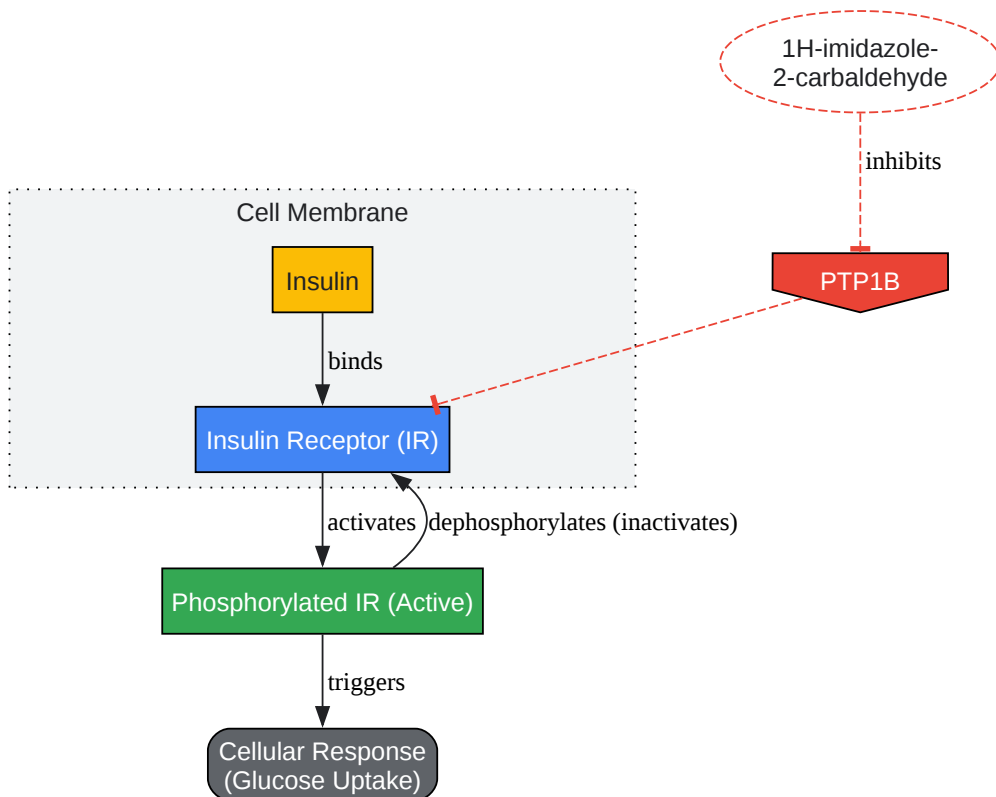
Workflow for Direct Formylation Synthesis



Key Reactions of 1H-imidazole-2-carbaldehyde



Mechanism of PTP1B Inhibition



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References

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- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1H-imidazole-2-carbaldehyde basic properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121022#1h-imidazole-2-carbaldehyde-basic-properties-and-structure]

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